
Comprehensive Technical Guide: Methyl 2-(3-
hydroxyphenyl)acetate (CAS 42058-59-3)

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
Methyl 2-(3-

hydroxyphenoxy)acetate

Cat. No.: B8712804

Get Quote

Executive Summary & Nomenclature Clarification
Note to Researchers: While occasionally queried under the misnomer "Methyl 2-(3-
hydroxyphenoxy)acetate" (which technically refers to the ether-linked1[1]), the CAS Registry

Number 42058-59-3 strictly identifies Methyl 2-(3-hydroxyphenyl)acetate (Synonym: Methyl 3-

hydroxyphenylacetate)[2]. This guide focuses exclusively on the rigorously validated CAS

42058-59-3, a highly versatile bifunctional building block utilized in the synthesis of 3[3], 4[4],

and 5[5].

Physicochemical Profiling
Understanding the baseline physical properties is critical for downstream chromatographic

purification and reaction scaling.
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Property Value Source

Chemical Name
Methyl 2-(3-

hydroxyphenyl)acetate
[2]

CAS Number 42058-59-3

Molecular Formula C9H10O3 [2]

Molecular Weight 166.17 g/mol [2]

Appearance
Colorless to Light

orange/Yellow clear liquid

Boiling Point 146 °C at 1.9 kPa

Purity (GC) >98.0%

H-Bond Donors/Acceptors 1.0 / 3.0

Molar Refractivity 44.33

Mechanistic Reactivity & Structural Significance
The synthetic utility of CAS 42058-59-3 stems from its orthogonal reactivity profile. The

molecule possesses two distinct functional centers:

Phenolic Hydroxyl (C3 position): Highly susceptible to base-mediated O-alkylation and

Phase II metabolic conjugation (e.g., glucuronidation)[6].

Methyl Ester: Serves as a stable protecting group during phenol modification but can be

selectively hydrolyzed under basic or acidic conditions to yield the free acetic acid

derivative[4].
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Fig 1: Primary reaction pathways of CAS 42058-59-3 targeting the phenol and ester moieties.

Experimental Protocols & Synthetic Workflows
As an Application Scientist, I emphasize that experimental protocols must be designed as self-

validating systems. The following methodologies have been optimized for yield,

stereoselectivity, and structural integrity.

Protocol A: Base-Mediated O-Alkylation (Antitumor
Phospholipid Precursors)
This protocol is utilized to synthesize lipophilic derivatives, such as methyl 3-

oleoxyphenylacetate, which act as precursors to p38 MAPK-downregulating antitumor

agents[5].

Causality & Rationale: Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is

selected because DMF, as a polar aprotic solvent, poorly solvates the phenoxide anion. This

lack of solvation maximizes the nucleophilicity of the oxygen for the Sₙ2 attack on the alkyl

bromide[5].

Step-by-Step Methodology:
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Initiation: Dissolve methyl 3-hydroxyphenylacetate (0.50 g, 3.01 mmol) in 5 mL of anhydrous

DMF[5].

Deprotonation: Add K₂CO₃ (1.25 g, 9.03 mmol) and stir for 30 minutes at room temperature

to ensure complete formation of the phenoxide[5].

Alkylation: Introduce the alkyl bromide (e.g., oleyl bromide, 3.97 mmol) and elevate the

temperature to 60 °C for 7 hours[5].

Quenching & Extraction: Cool to room temperature, dilute with deionized water, and extract

three times with Ethyl Acetate (EtOAc)[5].

Washing: Wash the combined organic layers with brine to remove residual DMF, and dry

over anhydrous MgSO₄[5].

Purification: Concentrate in vacuo and purify via silica gel column chromatography

(EtOAc/Hexane 1:20)[5].

Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC). The

disappearance of the highly polar phenolic starting material confirms reaction completion. Post-

purification ¹H NMR (400 MHz, CD₃OD) must show the disappearance of the phenolic -OH

proton and the emergence of a triplet at ~3.94 ppm (J = 6.6 Hz, 2H), confirming the formation

of the -O-CH₂- ether linkage[5].

Protocol B: Lewis Acid-Catalyzed Glucuronidation
Glucuronidation is a critical Phase II biotransformation. Synthesizing authentic glucuronide

standards of CAS 42058-59-3 is essential for bioavailability and pharmacokinetic assays[6].

Causality & Rationale: The use of Boron trifluoride diethyl etherate (BF₃·Et₂O) at sub-zero

temperatures (-20 °C) is critical. The Lewis acid activates the trichloroacetimidate leaving group

of the Schmidt imidate. The low temperature prevents the rapid decomposition of the imidate

and ensures the stereoselective formation of the β-glucuronide linkage by utilizing the

neighboring group participation of the C2-acetate on the sugar donor[6].

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10228308/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10228308/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10228308/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10228308/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10228308/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10228308/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10228308/
https://pubs.acs.org/doi/10.1021/acsomega.5c09380
https://pubs.acs.org/doi/10.1021/acsomega.5c09380
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8712804?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Suspend Reagents
Phenol + Imidate + Sieves in CH2Cl2

2. Desiccation
Stir at RT for 1h under Argon

3. Catalysis
Cool to -20°C, add BF3·Et2O

4. Propagation
Warm to 0°C, stir for 4 days

5. Isolation
Chromatography (Toluene/Acetone)

Click to download full resolution via product page

Fig 2: Step-by-step Lewis acid-catalyzed glucuronidation workflow for metabolite synthesis.

Step-by-Step Methodology:
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Suspension: Combine methyl 3-hydroxyphenylacetate (166 mg, 1 mmol), Schmidt imidate

(320 mg, 0.67 mmol), and powdered 4Å molecular sieves (67 mg) in 8 mL of dry CH₂Cl₂

under an argon atmosphere[6].

Desiccation: Stir at room temperature for 1 hour. Crucial: The molecular sieves scavenge

trace water that would otherwise hydrolyze the moisture-sensitive imidate[6].

Catalytic Activation: Cool the reaction mixture to -20 °C and add BF₃·Et₂O (10.5 μL, 0.0836

mmol)[6].

Propagation: Allow the mixture to warm to 0 °C and stir continuously for 4 days[6].

Isolation: Purify directly via column chromatography using a Toluene/Acetone (5:1) gradient

to yield the protected glucuronide as a solid (approx. 60% yield)[6].

Self-Validation System: Utilize Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm

the [M+Na]⁺ adduct of the protected glucuronide. Subsequent ¹H NMR analysis should reveal

the anomeric proton as a distinct doublet (J ≈ 7–8 Hz), definitively proving the β-configuration

of the newly formed glycosidic bond.

Applications in Advanced Therapeutics
Beyond basic building block chemistry, CAS 42058-59-3 is a cornerstone in several advanced

drug discovery pipelines:

γ-Glutamyl Transpeptidase (GGT) Inhibitors: Derivatives of 3-hydroxyphenylacetate exhibit

over 150 times higher inhibitory activity toward human GGT compared to their 4-hydroxy

analogs, highlighting the profound impact of meta-substitution on enzyme active site

binding[4].

PPAR-delta Modulators: The phenolic hydroxyl group serves as an anchor point for coupling

reactions (e.g., with Cs₂CO₃ in CH₃CN) to synthesize complex architectures that modulate

human peroxisome proliferator-activated receptor delta (hPPAR-delta), targeting metabolic

diseases[3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methyl-2-3-hydroxyphenyl-acetate-cas-42058-59-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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